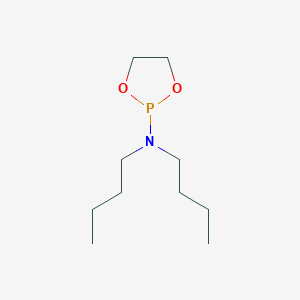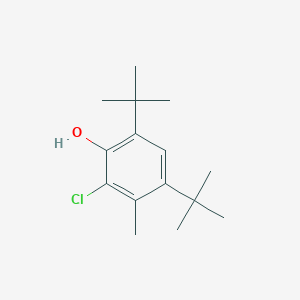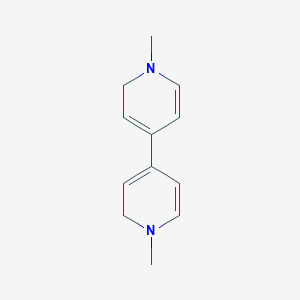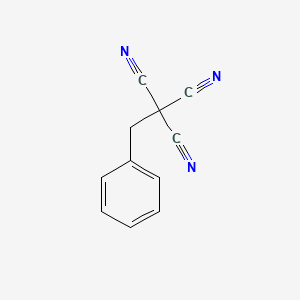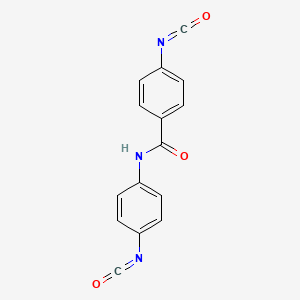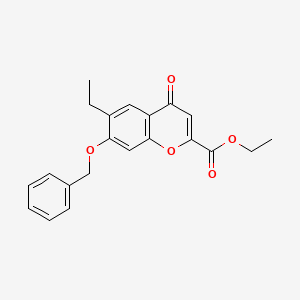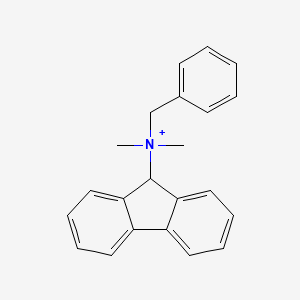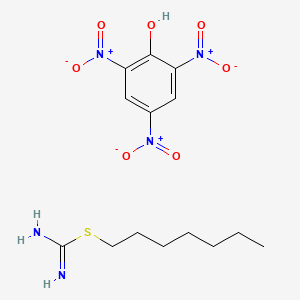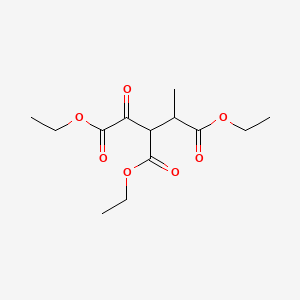![molecular formula C14H16N2O4S2 B14721499 (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 13268-65-0](/img/structure/B14721499.png)
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its bicyclic structure, which includes a thia-azabicycloheptane core, and the presence of a thiophene ring, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of the thiophene ring. One common synthetic route involves the use of a starting material such as 6-aminopenicillanic acid, which undergoes acylation with 2-thiophen-2-ylacetyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and enzymes makes it a useful tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest that it may have activity against certain bacterial or viral pathogens, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes and applications.
Mecanismo De Acción
The mechanism of action of (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Penicillins: Similar to penicillin derivatives, which also contain a bicyclic core structure.
Cephalosporins: Another class of antibiotics with a similar core structure but different substituents.
Carbapenems: These compounds share structural similarities and are known for their broad-spectrum antibiotic activity.
Uniqueness
What sets (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid apart from these similar compounds is the presence of the thiophene ring, which imparts unique chemical and biological properties. This structural feature may enhance its stability, binding affinity, and overall efficacy in various applications.
Propiedades
Número CAS |
13268-65-0 |
|---|---|
Fórmula molecular |
C14H16N2O4S2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4S2/c1-14(2)10(13(19)20)16-11(18)9(12(16)22-14)15-8(17)6-7-4-3-5-21-7/h3-5,9-10,12H,6H2,1-2H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1 |
Clave InChI |
YPDXFUVHQBZCMT-JFGNBEQYSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
